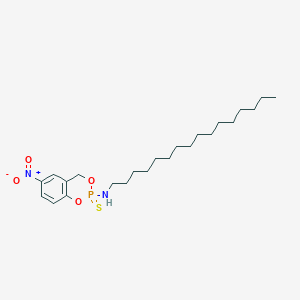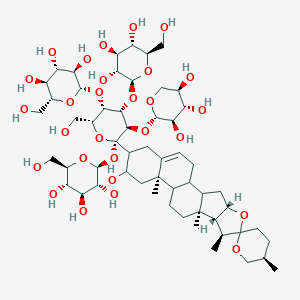
(R)-5-Fluoro-8-hidroxi-2-(dipropilamino)tetralina
Descripción general
Descripción
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin is a useful research compound. Its molecular formula is C16H24FNO and its molecular weight is 265.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agonista del receptor 5-HT1A
“®-5-Fluoro-8-hidroxi-2-(dipropilamino)tetralina” es un agonista potente y selectivo del receptor de 5-hidroxitriptamina (5HT1A) . Esto significa que puede unirse al receptor 5HT1A y activarlo, lo que juega un papel crucial en muchas funciones biológicas, incluido el estado de ánimo, la ansiedad, el sueño y la cognición .
Estudios farmacológicos
Este compuesto generalmente se utiliza como estándar en estudios farmacológicos . A menudo se utiliza en la investigación para comprender el papel de los receptores 5HT1A en varios procesos fisiológicos y patológicos .
Agonista del receptor de dopamina D3
Existe un compuesto similar, “(±)-7-Hidroxi-2-(di-n-propilamino)tetralina bromhidrato”, que es un agonista selectivo del receptor de dopamina D3 . Aunque no es exactamente el mismo compuesto, sugiere que “®-5-Fluoro-8-hidroxi-2-(dipropilamino)tetralina” también podría tener aplicaciones potenciales en el estudio de los receptores de dopamina .
Absorción en la cavidad oral
Hay evidencia de que compuestos similares se pueden absorber eficazmente en la cavidad oral . Esto sugiere aplicaciones potenciales en el desarrollo de medicamentos orales .
Mecanismo De Acción
Target of Action
The primary target of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as UH-301 free base, ®-, is the central serotonin (5-HT) receptor . This receptor plays a crucial role in various physiological and behavioral controls, including mood, appetite, and sleep.
Mode of Action
UH-301 free base, ®-, acts as a potent agonist at the 5-HT receptor . It binds to the receptor and mimics the action of serotonin, leading to increased serotonin activity. This interaction results in pronounced biochemical and behavioral alterations indicative of central serotoninomimetic activity .
Biochemical Pathways
The compound’s interaction with the 5-HT receptor affects the serotonin neurotransmission pathway . It increases 5-HT levels, decreases 5-HIAA levels, reduces the 5-HT synthesis rate and 5-HT utilization, and inhibits 5-HT neuronal firing . These effects are virtually identical to those reported to result from the administration of other serotonin agonists such as lisuride or LSD .
Result of Action
The molecular and cellular effects of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin’s action are primarily related to its potentiation of serotonin activity. This leads to biochemical and behavioral alterations indicative of central serotoninomimetic activity . The compound may thus be regarded as a potent, selective centrally acting 5-HT agonist .
Propiedades
IUPAC Name |
(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBVTBXFLSTPB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169818 | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127126-18-5 | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127126-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UH-301 free base, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UH-301 FREE BASE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44B1597K8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does R-UH-301 exert its neuroprotective effects against glutamate-induced toxicity?
A1: R-UH-301 acts as a potent agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [] Stimulation of this receptor by R-UH-301 has been shown to effectively block apoptotic cell death induced by N-methyl-d-aspartate (NMDA) in both striatal and mesencephalic cell cultures. [] While the exact mechanisms remain to be fully elucidated, the study suggests that R-UH-301's protective effects may involve the attenuation of NMDA-induced calcium influx. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















